![molecular formula C12H9BrN2O B3048441 (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone CAS No. 1694-60-6](/img/structure/B3048441.png)
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone
Overview
Description
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a heterocyclic compound that contains both a pyridine and a phenyl group, making it a versatile molecule for various applications.
Mechanism of Action
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone works by binding to the active site of PARP1, preventing it from repairing DNA damage. PARP1 is an essential protein for DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has been shown to have a significant impact on the DNA repair process in cells. Its inhibition of PARP1 can lead to the accumulation of DNA damage, which can trigger cell death. (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has also been shown to have anti-inflammatory properties by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Advantages and Limitations for Lab Experiments
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has several advantages for use in laboratory experiments, including its high potency and specificity for PARP1 inhibition. However, its limitations include its instability in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone in scientific research. One area of interest is the development of (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone derivatives with improved stability and bioavailability for use in drug development. Another area of interest is the use of (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone as a tool for studying the role of PARP1 in various biological processes, including DNA repair and inflammation. Additionally, (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone could be used as a fluorescent probe for imaging the activity of PARP1 in vivo, allowing for the non-invasive monitoring of PARP1 activity in real-time.
Scientific Research Applications
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has been shown to have anticancer properties by inhibiting the activity of a protein called PARP1, which is involved in DNA repair. (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone has also been used as a fluorescent probe for imaging the activity of PARP1 in cells.
properties
IUPAC Name |
(2-amino-5-bromophenyl)-pyridin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCAIZTOFMUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543543 | |
Record name | (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)(pyridin-4-yl)methanone | |
CAS RN |
1694-60-6 | |
Record name | (2-Amino-5-bromophenyl)(pyridin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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